molecular formula C7H12O B14752976 6-Oxabicyclo[3.2.1]octane CAS No. 279-87-8

6-Oxabicyclo[3.2.1]octane

Cat. No.: B14752976
CAS No.: 279-87-8
M. Wt: 112.17 g/mol
InChI Key: XXROMDIIDAKWDD-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octane is an organic compound classified as a bicyclic ether, with the molecular formula C7H12O and an average molecular mass of 112.17 g/mol . Its structure incorporates an oxygen atom within a bridged bicyclic framework, making it a valuable scaffold in synthetic and medicinal chemistry. This compound serves as a key synthetic intermediate and building block for further chemical derivatization. Derivatives of the this compound structure are of significant interest in scientific research, particularly in the field of carbohydrate chemistry, where they are used in the direct synthesis of functionalized carbocycles from deoxyinososes . Furthermore, functionalized derivatives, such as Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride, highlight its utility as a precursor for more complex molecules in research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279-87-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12O/c1-2-6-4-7(3-1)8-5-6/h6-7H,1-5H2

InChI Key

XXROMDIIDAKWDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)OC2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Oxabicyclo 3.2.1 Octane Systems

Total Synthesis Approaches Featuring the 6-Oxabicyclo[3.2.1]octane Scaffold

The total synthesis of complex natural products containing the this compound core serves as a powerful platform for the development and validation of novel synthetic methods.

Asymmetric Total Synthesis of Natural Products (e.g., Guignardones, Annuionones, Filiformin)

The asymmetric total synthesis of natural products bearing the this compound skeleton has been a significant area of research. One notable achievement is the asymmetric total synthesis of (-)-guignardones A and B. nih.gov The highly oxidized this compound core was constructed from D-quinic acid. Key steps in this synthesis include a substitution/desulfurization reaction with thiophenol to form the bridged ring scaffold and a Pummerer rearrangement to install the β-carbonyl group at the congested C-1 position. nih.gov A late-stage Knoevenagel condensation followed by a 6π-electrocyclization and directed hydrogenation successfully formed (-)-guignardone B, which could then be dehydrated to furnish (-)-guignardone A. nih.gov

Another important target has been filiformin. A facile and efficient route to the benzooxabicyclo[3.2.1]octane system, the core of filiformin, has been developed. nih.gov This synthesis involves the cycloaddition of ethylene (B1197577) to a methoxychromone, which proceeds through a tandem cycloaddition and γ-hydrogen abstraction sequence. The resulting oxetanol is then reduced with lithium aluminum hydride to a diol. An acid-catalyzed rearrangement of this diol produces the key benzooxabicyclooctanone intermediate. This intermediate was then converted to filiformin. nih.gov

Table 1: Key Reactions in the Asymmetric Total Synthesis of Selected Natural Products

Natural Product Key Reaction Starting Material Outcome Reference
(-)-Guignardone B Pummerer rearrangement and 1,4-addition/elimination Intermediate derived from D-quinic acid Installation of the β-carbonyl group at C-1 nih.gov
(-)-Guignardone A Dehydration of (-)-Guignardone B (-)-Guignardone B Formation of the α,β-unsaturated ketone nih.gov
Filiformin Acid-catalyzed rearrangement Diol from reduction of an oxetanol Formation of the benzooxabicyclooctanone core nih.gov

Divergent Synthetic Strategies for Meroterpenoids and Related Structures

Divergent synthesis has emerged as a powerful strategy for the efficient preparation of structurally diverse natural products from a common intermediate. This approach is particularly well-suited for the synthesis of meroterpenoids, which often share a common this compound core but differ in their peripheral functionalities. nih.govbeilstein-journals.org

A notable example is the divergent synthesis of magninoids and guignardones, two classes of biogenetically related meroterpenoids. nih.govbeilstein-journals.org This strategy relies on a late-stage bioinspired semipinacol rearrangement–cyclization of common synthetic intermediates. beilstein-journals.org The synthesis of these common intermediates was achieved through a Suzuki–Miyaura coupling of appropriately functionalized precursors. beilstein-journals.org Under acidic conditions, a semipinacol rearrangement followed by cyclization led to the formation of guignardones A and C. beilstein-journals.org Conversely, the common intermediate could be diverted to the synthesis of magninoids A and C through a sequence involving basic deprotection and radical oxidation. nih.govbeilstein-journals.org

This divergent approach, which hinges on the strategic use of a common scaffold, allows for the efficient generation of multiple complex natural products from a single synthetic pathway, highlighting the power of this strategy in natural product synthesis. nih.govbeilstein-journals.org

Stereoselective Construction of the this compound Framework

The control of stereochemistry is paramount in the synthesis of complex molecules like those containing the this compound core. Both diastereoselective and enantioselective methods have been extensively developed to address this challenge.

Diastereoselective Synthetic Pathways

Diastereoselective methods for the construction of the this compound framework often rely on substrate control or the use of chiral auxiliaries. An efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centers has been reported. nih.gov This method utilizes a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of a Au(I) catalyst. The reaction proceeds through a domino process involving a sequence of cyclization/semi-pinacol rearrangements. nih.gov

Another approach involves an aza-Prins cyclization to afford 7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane in a highly diastereoselective manner. researchgate.net This reaction between (R)-2,3-di-O-benzylglyceraldehyde and N-tosyl homoallylamine proceeds through an unexpected intramolecular nucleophilic attack. researchgate.net

Enantioselective Methodologies and Control

Enantioselective synthesis of the this compound core has been achieved through various strategies, including the use of chiral catalysts and bio-inspired approaches. A bioinspired, divergent, and enantioselective synthesis of manginoids and guignardones has been developed. bohrium.comresearchgate.netsdu.edu.cn A key step in this synthesis is a silica-gel-promoted semipinacol rearrangement to form the this compound skeleton. bohrium.comresearchgate.netsdu.edu.cn The enantioselectivity is introduced early in the synthesis through a Sharpless asymmetric epoxidation. bohrium.comsdu.edu.cn

The synthesis of 8-azabicyclo[3.2.1]octanes, structurally related to the this compound core, has also been a focus of enantioselective synthesis due to their presence in tropane (B1204802) alkaloids. ehu.es Methodologies for the stereocontrolled synthesis of tropanes often involve the enantioselective construction of an acyclic starting material that contains the necessary stereochemical information to guide the stereocontrolled formation of the bicyclic scaffold. ehu.es

Table 2: Comparison of Enantioselective Methodologies

Method Key Transformation Chiral Source/Catalyst Achieved Stereoselectivity Reference
Synthesis of Manginoids/Guignardones Sharpless asymmetric epoxidation Diethyl tartrate 94% ee for epoxide intermediate sdu.edu.cn
Synthesis of Manginoids/Guignardones Silica-gel-promoted semipinacol rearrangement Substrate control from chiral epoxide Enantioselective formation of the this compound core bohrium.comresearchgate.netsdu.edu.cn
Synthesis of Tropane Alkaloids Enantioselective deprotonation Phenylglycinol-derived chiral lithium amide base Complete enantiocontrol in aldol (B89426) reaction ehu.es

Cascade and Tandem Reactions for this compound Ring System Formation

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecular architectures like the this compound ring system. beilstein-journals.org These reactions allow for the formation of multiple bonds in a single synthetic operation, often under mild conditions. beilstein-journals.org

A gold-catalyzed cascade reaction has been developed for the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system. nih.gov This domino process assembles two C-H, two C-O, and one C-C bond in a sequence of cyclization/semi-pinacol rearrangements. nih.gov This strategy was successfully applied to the asymmetric formal total synthesis of (+)-cortistatins. nih.gov

Another example is a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. researchgate.net This reaction constructs multifunctional chiral bicyclo[3.2.1]octanes with one all-carbon quaternary and two tertiary carbon stereogenic centers in high diastereo- and enantioselectivities. researchgate.net Enzyme-initiated cascade reactions have also been explored. For instance, pig liver esterase (PLE) was used to hydrolyze a meso-diester, initiating a cascade that resulted in the formation of (1R,2S,4S,5S)-4-hydroxy-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid with 96% e.e. sciforum.net

Gold-Catalyzed Cascade Cyclizations

Gold(I) catalysis has proven to be a powerful tool for orchestrating complex cascade reactions to construct the this compound skeleton. nih.govpkusz.edu.cnnih.gov This methodology often involves a domino process that assembles multiple carbon-oxygen and carbon-carbon bonds in a single operation. nih.govpkusz.edu.cn A notable strategy involves the use of a cyclohexane-trans-1,4-diol substrate bearing an alkyne side chain. nih.govpkusz.edu.cn In the presence of a Au(I) catalyst, a cascade of reactions is initiated, including an intramolecular nucleophilic addition of a hydroxyl group to the alkyne, isomerization of the resulting enol ether to a strained oxonium ion, and a subsequent oxonium-induced semi-pinacol rearrangement. nih.gov This sequence leads to the diastereoselective formation of the this compound ring system, even with the creation of two oxygenated quaternary chiral centers. nih.govpkusz.edu.cnnih.gov This approach has been successfully applied in the formal total synthesis of (+)-cortistatins. nih.govpkusz.edu.cn

CatalystSubstrateKey TransformationProductRef
Au(I)Cyclohexane-trans-1,4-diol with alkyne side chainCascade cyclization/semi-pinacol rearrangementThis compound nih.govpkusz.edu.cn

Radical-Based Annulation and Cyclization Strategies

Radical chemistry offers a distinct approach to the synthesis of this compound systems. One such strategy is a [3+2] radical annulation which has been effectively used to construct the bicyclo[3.2.1]octane core found in ent-kaurane and beyerane (B1241032) type diterpenoids. acs.orgnih.gov This method's success hinges on controlling the challenging radical annulation process, which was achieved by leveraging an unexpected effect of TEMPO. acs.orgnih.gov This has enabled the synthesis of numerous natural products with diverse oxidation states. acs.orgnih.gov

Another powerful radical-based method involves an oxidative 1,3-dicarbonyl radical-initiated cyclization. This strategy has been employed in the divergent synthesis of manginoids and guignardones, two classes of meroterpenoids that feature the this compound fragment. researchgate.netnih.govresearchgate.netnih.govbohrium.comresearchgate.netbeilstein-journals.org This bio-inspired approach forges the central ring of these molecules at a late stage of the synthesis. researchgate.netresearchgate.netnih.govbohrium.com The process can be initiated by Mn(OAc)₃, leading to the formation of the key bicyclic system. nih.gov Furthermore, alkenoxyl radical cyclizations provide another avenue to annulated and bridged tetrahydrofurans, including the this compound framework. rsc.org The stereoselectivity of these cyclizations is influenced by the substitution pattern on the alkene, with a trans-arranged secondary inductor enhancing the stereocontrol of the primary inductor. rsc.org

MethodKey FeaturesApplicationRef
[3+2] Radical AnnulationControlled by TEMPOSynthesis of ent-kaurane and beyerane diterpenoids acs.orgnih.gov
Oxidative 1,3-dicarbonyl Radical CyclizationBio-inspired, late-stage cyclizationSynthesis of manginoids and guignardones researchgate.netresearchgate.netnih.govbohrium.com
Alkenoxyl Radical CyclizationStereoselectivity influenced by substituent positioningFormation of annulated and bridged tetrahydrofurans rsc.org

Electrocyclic Ring-Opening/Cycloaddition Cascades

A powerful strategy for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octanes (an isomer of this compound) involves a microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade. d-nb.infonih.govst-andrews.ac.uknih.gov This method utilizes cyclopropanated furan (B31954) derivatives which, upon thermal activation, undergo a 6π-electrocyclic ring-opening to form a transient 1,3-dipole. d-nb.infonih.gov This reactive intermediate is then trapped by an electron-deficient dipolarophile in a Huisgen [3+2]-cycloaddition to afford the desired 8-oxabicyclo[3.2.1]octane framework with high stereoselectivity. d-nb.infonih.govnih.gov This two-step sequence starting from furans provides access to these versatile building blocks in diastereomerically and enantiomerically pure form. nih.govst-andrews.ac.uknih.gov

Semipinacol Rearrangement Initiated Cyclizations

The semipinacol rearrangement is a key transformation in several elegant syntheses of the this compound core. nih.govpkusz.edu.cnresearchgate.netresearchgate.netnih.govbohrium.com This rearrangement is often triggered by acidic conditions and can be a crucial step in a cascade sequence. For instance, in the synthesis of guignardones, a PPTS-mediated reaction initiates a semipinacol rearrangement involving a 1,2-allyl migration, leading to the formation of the bicyclic ether. nih.gov This is followed by a cyclodehydration cascade to complete the natural product. nih.gov

In another example, the synthesis of manginoids and guignardones utilizes a silica-gel-promoted semipinacol rearrangement to forge the this compound skeleton. researchgate.netresearchgate.netnih.govbohrium.com This step is part of a divergent and bio-inspired synthetic strategy. researchgate.netresearchgate.netnih.govbohrium.com The rearrangement can also be a key component of gold-catalyzed cascade reactions, where an oxonium ion intermediate induces the rearrangement to form the bicyclic system. nih.govpkusz.edu.cn

ReactionKey FeaturesApplicationRef
Acid-mediated Semipinacol RearrangementInitiated by PPTS, involves 1,2-allyl migrationSynthesis of guignardones nih.gov
Silica-gel-promoted Semipinacol RearrangementPart of a divergent, bio-inspired strategySynthesis of manginoids and guignardones researchgate.netresearchgate.netnih.govbohrium.com
Gold-catalyzed Cascade with Semipinacol RearrangementOxonium-induced rearrangementDiastereoselective synthesis of 6-oxabicyclo[3.2.1]octanes nih.govpkusz.edu.cn

Intramolecular Cyclization Reactions for Bridged Ether Construction

The direct formation of the bridged ether linkage in this compound systems can be achieved through various intramolecular cyclization reactions. One approach involves the opening of an epoxide ring by an internal nucleophile. For instance, a 7-membered oxepane (B1206615) intermediate containing an epoxide can undergo nucleophilic attack to furnish the oxygen-bridged E/F ring system of (+)-pinnatoxin A. acs.org

Palladium-catalyzed intramolecular cyclizations have also been studied for the preparation of bicyclic compounds. researchgate.net The regioselectivity of these reactions can be highly dependent on the presence or absence of a protecting group on a nearby hydroxyl functionality, with the unprotected alcohol favoring an endo cyclization pathway. researchgate.net

Palladium-Organo Relay Catalysis for Related Dioxabicyclo[3.2.1]octane Frameworks

While not directly forming this compound, a noteworthy strategy employing palladium-organo relay catalysis has been developed for the diastereoselective construction of the related 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) frameworks. acs.orgdntb.gov.uafigshare.comresearchgate.netorcid.org This method utilizes vinylethylene carbonates and amine-substituted enones as starting materials. acs.orgresearchgate.net The reaction proceeds through a sequence of N-allylic substitution, an inverse-electron-demand oxo-Diels-Alder cyclization, and an intramolecular ketalization. acs.org This dual catalytic system, involving either a palladium/phosphoric acid or a palladium/halogen-bonding catalyst, allows for the formation of four chemical bonds in a single step. acs.orgresearchgate.net

Hypervalent Iodine Mediated Intramolecular Oxygenation

Hypervalent iodine reagents have emerged as versatile tools in organic synthesis, and they can be employed to mediate the intramolecular oxygenation of alkenes to form cyclic ethers. beilstein-journals.org While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, the general principle involves the activation of an alkene by the hypervalent iodine reagent, followed by intramolecular attack of an oxygen nucleophile. beilstein-journals.org This methodology has been used to synthesize a variety of heterocyclic compounds. beilstein-journals.org

More specifically, a photoredox-catalyzed alkoxy diazomethylation of alkenes using hypervalent iodine reagents and alcohols has been developed. nih.gov The resulting β-alkoxydiazo compounds can then undergo intramolecular carbene C-H bond insertion, catalyzed by a rhodium complex, to construct 8-oxabicyclo[3.2.1]octane cores with excellent diastereoselectivity. nih.gov Furthermore, hypervalent iodine-mediated cascade reactions have been used to synthesize 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives from β-keto allylamines via an oxidation-cyclization process. nih.gov

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions represent a powerful and convergent strategy for the construction of the this compound framework. These reactions, which form multiple carbon-carbon bonds in a single step, offer high efficiency and stereochemical control, making them valuable tools in organic synthesis.

Diels-Alder Reactions Involving Oxabicyclo[3.2.1]octane Derivatives as Dienophiles

While the hetero-Diels-Alder reaction is a common method for constructing bicyclic ether systems, the use of pre-existing oxabicyclo[3.2.1]octene derivatives as dienophiles in [4+2] cycloadditions offers a distinct approach to building more complex polycyclic systems. acs.org Research has shown that homochiral oxabicyclo[3.2.1]octadiene building blocks are exceptionally reactive dienophiles in Diels-Alder reactions. acs.orgnih.gov This heightened reactivity is attributed to the inherent strain of the bridged bicyclic system and homoconjugation effects. acs.orgnih.gov

These reactions proceed with a high degree of stereochemical control, yielding bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems in very good to excellent yields. acs.orgnih.gov The constrained nature of the oxabicyclo[3.2.1]octene framework dictates a high level of facial selectivity during the cycloaddition. acs.org For instance, the Diels-Alder reactions of 1,3-dienes integrated into an 8-oxa- or 8-thiabicyclo[3.2.1]octane skeleton consistently result in products from a top-face attack of the dienophile. researchgate.net

The reactivity of the dienophile can be tuned by the substituents on the oxabicyclo[3.2.1]octane core. Studies comparing a derivative with a proximal carbonyl group to the corresponding acetate (B1210297) and ketal derivatives showed significantly higher reactivity for the carbonyl-containing compound in competitive reactions with cyclopentadiene. acs.org This suggests that electronic effects from substituents can further enhance the inherent reactivity of the strained alkene.

Table 1: Examples of Diels-Alder Reactions with this compound Dienophiles

DienophileDieneProduct SkeletonKey Features
Homochiral oxabicyclo[3.2.1]octadieneButadiene, CyclohexadieneBicyclo[5.4.0]undecane, Bicyclo[5.3.0]decaneHigh stereocontrol, excellent yields. acs.orgnih.gov
Dibromoenone-containing oxabicyclo[3.2.1]octadieneCyclopentadienePolycyclic adductHigh facial selectivity. acs.org
1,3-Dienes in 8-oxabicyclo[3.2.1]octane backboneN-phenylmaleimideTri- and tetracyclic compoundsHigh facial diastereoselectivity (top-face attack). researchgate.net

[4+3] Cycloadditions from Furan and Perhalocyclopropenes

A highly effective method for constructing the 6-oxabicyclo[3.2.1]octadiene system is the reaction between furan and perhalocyclopropenes, such as tetrabromocyclopropene or tetrachlorocyclopropene. acs.orgresearchgate.net This transformation is not a direct [4+3] cycloaddition but rather a tandem reaction sequence. researchgate.netmdpi.com The process begins with an initial exo-selective Diels-Alder [4+2] cycloaddition, which is then followed by a spontaneous rearrangement of the primary adduct to yield the thermodynamically more stable, ring-expanded 6-oxabicyclo[3.2.1]octadiene skeleton. researchgate.netmdpi.com

This reaction is considered a "high-complexity-building" process as it rapidly generates a densely functionalized bicyclic system in a single step. researchgate.net The resulting halogenated oxabicyclo[3.2.1]octadienes are versatile synthetic building blocks, with the α,β-dihaloenone moiety providing a handle for a wide range of subsequent transformations. acs.orgresearchgate.net The reaction has been central to the synthesis of various polycyclic natural products and their analogues. researchgate.net

Table 2: Synthesis of 6-Oxabicyclo[3.2.1]octadienes via Furan and Perhalocyclopropenes

Furan DerivativePerhalocyclopropeneResulting SkeletonKey Features
FuranTetrabromocyclopropene2,3,4-Tribromo-6-oxabicyclo[3.2.1]octa-2,7-dieneSpontaneous rearrangement of initial Diels-Alder adduct. acs.orgresearchgate.net
FuranTetrachlorocyclopropene2,3,4-Trichloro-6-oxabicyclo[3.2.1]octa-2,7-dieneOne-pot sequence, forms highly functionalized intermediates. mdpi.com
2-Phenylfuran derivativesTetrachlorocyclopropeneSubstituted 6-oxabicyclo[3.2.1]octadienesUsed in approaches to natural products like Phelligridin G. mdpi.com

Transformations of Precursors and Related Cycloalkenes to this compound Derivatives

The synthesis of the this compound core can also be achieved through the strategic rearrangement and cyclization of carbohydrate-derived precursors and other cyclic alkenes.

Synthetic Routes from Glycals and Deoxyinososes

Carbohydrates, particularly glycals, serve as valuable chiral pool starting materials for the enantioselective synthesis of this compound derivatives. A notable strategy involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates. nih.govrsc.org This efficient process furnishes enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity. nih.govresearchgate.net The proposed mechanism involves the gold catalyst playing a dual role: first, it facilitates the 1,3-acyloxy migration to form an allene (B1206475) intermediate, and second, it acts as a Lewis acid to promote an intramolecular Ferrier reaction, leading to the bicyclic core. rsc.org

Another established route involves the direct synthesis of this compound derivatives from deoxyinososes. researchgate.netjst.go.jpacs.orgrsc.org For example, 2,3,4-tribenzoyloxy-5-hydroxycyclohexanone has been shown to readily cyclize in the presence of base to form a this compound system. researchgate.net This transformation highlights the utility of suitably functionalized cyclohexanone (B45756) derivatives as direct precursors to the bicyclic ether framework.

Table 3: Synthesis from Carbohydrate-Derived Precursors

PrecursorKey TransformationCatalyst/ReagentProduct
Glycal-derived 1,6-enyneTandem 1,3-acyloxy migration/Ferrier rearrangementGold(I) chloride / Silver hexafluoroantimonateEnantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octane. nih.govrsc.org
2,3,4-Tribenzoyloxy-5-hydroxycyclohexanone (a deoxyinosose)Intramolecular cyclizationBase (e.g., pyridine)2,3,4-Tribenzoyloxy-6-oxabicyclo[3.2.1]octan-5-one. researchgate.net

Functionalization and Derivatization Strategies of Pre-formed this compound Cores

Once the this compound scaffold is formed, it can be further elaborated through a variety of functionalization and derivatization reactions. These transformations are crucial for accessing a diverse range of analogues and for completing the total synthesis of complex natural products. researchgate.netbeilstein-journals.org

The α,β-dibromoenone moiety present in adducts derived from furan and tetrabromocyclopropene is particularly amenable to further chemistry. acs.org Elaboration of this unit has been achieved through substitution reactions and palladium-catalyzed cross-coupling reactions. researchgate.net Additionally, the double bond within the bicyclic system can be functionalized. For example, epoxidation of 8-oxabicyclo[3.2.1]octane derivatives with reagents like meta-chloroperoxybenzoic acid (mCPBA) proceeds selectively from the less-hindered convex face to give the corresponding exo-epoxide. d-nb.inforesearchgate.net

Furthermore, the conversion of ketone functionalities within the core to vinyl nonaflates allows for subsequent Heck coupling reactions, providing a method to install new carbon-carbon bonds and generate complex diene systems for further cycloadditions. researchgate.net These diverse derivatization strategies underscore the utility of the this compound skeleton as a versatile template in synthetic chemistry. ethz.ch

Table 4: Derivatization Reactions of the this compound Core

SubstrateReaction TypeReagent(s)Product Type
α,β-Dibromoenone derivativeCross-couplingPalladium catalystSubstituted enones. researchgate.net
8-Oxabicyclo[3.2.1]octene derivativeEpoxidationmCPBAexo-Epoxide. d-nb.inforesearchgate.net
8-Oxabicyclo[3.2.1]oct-6-en-3-oneHeck Coupling (via nonaflate)LDA, NfF; Pd catalyst, Methyl acrylateBicyclic dienes. researchgate.net
8-Oxabicyclo[3.2.1]octane frameworkIsomerizationTriethylamine (TEA)Thermodynamically favored enone. d-nb.info

Elucidation of Reaction Mechanisms and Mechanistic Studies Pertaining to 6 Oxabicyclo 3.2.1 Octane

Detailed Analysis of Key Bond-Forming Processes and Rearrangements

The construction of the 6-oxabicyclo[3.2.1]octane skeleton often involves intricate cascade reactions where multiple bonds are formed in a single operation. A notable example is the gold(I)-catalyzed domino process that assembles two C-H, two C-O, and one C-C bond through a sequence of cyclization and semi-pinacol rearrangements. pkusz.edu.cnnih.gov This method provides a diastereoselective route to the oxabicyclo[3.2.1]octane ring system, even when bearing two oxygenated quaternary chiral centers. pkusz.edu.cnnih.gov

Another key process involves the AlCl₃-promoted rearrangement of an ene adduct, formed from the AlCl₃-catalyzed ene reaction of chloral (B1216628) with cyclohexene (B86901), to yield a this compound derivative. psu.edursc.org This rearrangement highlights the role of Lewis acids in facilitating complex bond reorganization.

Furthermore, the Diels-Alder reaction of furan (B31954) with substituted cyclopropenes has been utilized to create oxabicyclo[3.2.1]octadiene synthons. acs.org These synthons undergo facile cycloaddition reactions, demonstrating the formation of multiple carbon-carbon bonds with high stereochemical control. acs.orgnih.gov The reactivity in these Diels-Alder reactions is attributed to a combination of ring strain and electronic effects. acs.orgnih.gov

Investigation of Stereochemical Control and Selectivity Mechanisms

Achieving stereochemical control is paramount in the synthesis of complex molecules like those containing the this compound core. The constrained nature of this bicyclic system often dictates high facial selectivity in reactions such as the Diels-Alder cycloaddition. acs.org

In the synthesis of derivatives, stereoselective reduction methods have been developed to selectively produce specific alcohol stereoisomers, which can be crucial for biological activity. For instance, the use of chiral auxiliaries, such as (R)-α-methylbenzylamine, allows for the separation of diastereomers and the synthesis of optically pure compounds.

The gold-catalyzed cascade reaction mentioned earlier also exhibits high diastereoselectivity, enabling the synthesis of the oxabicyclo[3.2.1]octane ring system with two oxygenated quaternary chiral centers. pkusz.edu.cnnih.gov The stereochemical outcome is often dependent on the substrate and the specific reaction conditions employed. nih.gov

Catalytic Roles and Mechanisms (e.g., Gold(I) catalysis, AlCl₃-catalysis)

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives.

Gold(I) Catalysis: Gold(I) catalysts have proven to be exceptionally effective in promoting complex cascade reactions that lead to the formation of the this compound skeleton. pkusz.edu.cnnih.govresearchgate.net The mechanism of the gold-catalyzed reaction involves a domino process of cyclization and semi-pinacol rearrangements. pkusz.edu.cnnih.gov In some transformations, the gold catalyst is proposed to have a dual role: first, it facilitates a 1,3-acyloxy migration to form a nucleophilic allenic intermediate, and second, it acts as a Lewis acid to promote an intramolecular Ferrier reaction, leading to the formation of an allylic oxocarbenium ion. rsc.org

AlCl₃-Catalysis: Aluminum chloride (AlCl₃) is another key catalyst, particularly in the rearrangement of ene adducts to form the this compound ring system. psu.edursc.org The reaction of cyclohexene with chloral in the presence of AlCl₃ initially forms an ene adduct, which, upon prolonged exposure to the catalyst, rearranges to the bicyclic ether. psu.edursc.org This transformation underscores the ability of Lewis acids to promote intricate skeletal reorganizations.

CatalystReaction TypeKey Mechanistic StepsRef
Gold(I)Cascade Cyclization/RearrangementCyclization, semi-pinacol rearrangement pkusz.edu.cnnih.gov
Gold(I)1,3-Acyloxy Migration/Ferrier ReactionFormation of allenic intermediate, intramolecular cyclization rsc.org
AlCl₃Ene Reaction/RearrangementFormation of ene adduct, Lewis acid-promoted rearrangement psu.edursc.org
PalladiumReductive CyclizationRadical cyclization of dienyne beilstein-journals.org

Unraveling Complex Skeletal Rearrangement Mechanisms

The 6,8-dioxabicyclo[3.2.1]octane system, a related structure, is known to undergo various bond-cleavage reactions and rearrangements, particularly when modified at the 4-position. nih.gov For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in the presence of pyridine (B92270) induces a skeletal rearrangement involving an oxygen migration from C5 to C4. nih.gov This rearrangement proceeds through a chlorosulfite intermediate. nih.gov Similar rearrangements have been observed using Appel conditions (PPh₃, CCl₄), which proceed via an alkoxytriphenylphosphonium intermediate. nih.gov

A significant skeletal rearrangement is also a key feature in the synthesis of certain natural products. For example, the synthesis of (−)-larikaempferic acid methyl ester involves an oxidative C–C bond cleavage followed by a transannular aldol (B89426) reaction to rearrange a 6–6–6 tricyclic carbon skeleton into a 6–5–7 tricyclic system, which then forms the oxabicyclo[3.2.1]octane moiety via an intramolecular oxa-Michael addition. nih.govrsc.org These complex rearrangements are often highly dependent on the substrate and reaction conditions. nih.gov

Examination of Electronic Effects (e.g., Homoconjugated Ketones) on Reactivity and Selectivity

Electronic effects can significantly influence the reactivity and selectivity of reactions involving the this compound system. The presence of a ketone functionality, for example, can have a profound impact. In certain oxabicyclo[3.2.1]octadiene derivatives, the proximity of an electron-withdrawing ketone can lower the Highest Occupied Molecular Orbital (HOMO) of a nearby olefin through homoconjugation. acs.org This electronic effect, combined with ring strain, leads to exceptionally facile Diels-Alder reactions. acs.orgnih.gov

The electron-releasing and electron-withdrawing effects of homoconjugated ketones in 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives have also been studied, highlighting the modulation of reactivity by these electronic interactions. researchgate.net These effects are crucial for understanding and predicting the outcomes of various transformations involving this important bicyclic scaffold.

Advanced Structural Characterization and Analysis of 6 Oxabicyclo 3.2.1 Octane Derivatives

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the initial and detailed structural elucidation of 6-oxabicyclo[3.2.1]octane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and relative stereochemistry. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are routinely employed. For instance, in the characterization of neolignans possessing a bicyclo[3.2.1]octane skeleton, techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Connectivity (HMBC) were critical for structural elucidation. nih.govpharm.or.jp

In a study of fumagillin (B1674178) analogues featuring a this compound core, detailed HMBC analysis was crucial. A key correlation observed between H5 and C8 confirmed the presence of a five-membered cyclic ether, a defining feature of the scaffold in that specific derivative. oup.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining stereochemical relationships by observing through-space correlations between protons, as demonstrated in the assignment of stereochemistry for these complex fumagillin analogues. oup.com The conformational constraints of the bicyclic system are often reflected in the proton-proton coupling constants. acs.org

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The vibrational spectra of the parent this compound have been studied in detail. The infrared absorption spectra have been recorded in both the vapor phase and in solution, providing data on the fundamental vibrations of the bicyclic system. doi.orgcdnsciencepub.com These experimental spectra are often interpreted with the aid of computational methods, which can predict vibrational frequencies with a high degree of accuracy. doi.orgresearchgate.net For example, ab initio 3-21G geometries and scaled force fields have been used to assign the vibrational spectra almost completely. doi.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS), provides exact mass measurements, allowing for the determination of the molecular formula. pharm.or.jporegonstate.edua-z.lu Techniques like Electrospray Ionization (ESI-MS) can also be used to confirm the formation of covalent adducts.

Table 1: Representative NMR Data for a this compound Derivative (Fumagillin Analogue)
Atom¹³C Chemical Shift (δC)¹H Chemical Shift (δH)Key HMBC CorrelationsKey NOESY Correlations
C145.22.15H5, H2H2, H5
C228.91.80, 1.95H1, H3H1, H3
C335.11.65, 1.75H2, H4H2, H4
C429.51.90, 2.05H3, H5H3, H5
C585.14.60H1, H4, C8H1, H7
C740.32.50H5, H8H5, H8
C874.23.71H5, C9H7
C955.63.10C8-

X-ray Crystallographic Studies for Definitive Structural Assignment

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous structural assignment. This technique provides precise three-dimensional coordinates of atoms in a crystalline sample, confirming connectivity, absolute configuration, and solid-state conformation. oregonstate.edua-z.lu

For example, the structural analysis of (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate was performed because NMR methods gave an ambiguous determination of its relative stereochemistry. nih.goviucr.org The X-ray analysis revealed that the molecule possesses crystallographically imposed mirror symmetry and that the six-membered ring adopts a chair conformation. nih.goviucr.orgresearchgate.net Similarly, the stereochemistry of Diels-Alder adducts of oxabicyclo[3.2.1]octadiene derivatives was definitively verified by X-ray analysis of the crystalline products. acs.org The crystal structure of Artemilavanolide A, a sesquiterpenoid with a this compound scaffold, was also successfully determined by single-crystal X-ray diffraction. oregonstate.edu

Table 2: Crystallographic Data for (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate
ParameterValue
Chemical FormulaC₁₂H₁₆O₅
Molecular Weight (Mr)240.25
Crystal SystemOrthorhombic
Space GroupNot specified in abstract
a (Å)6.8680 (12)
b (Å)12.295 (4)
c (Å)14.120 (3)
V (ų)1192.3 (5)
Z4
Temperature (K)296
R factor0.055

Data sourced from Tafeenko et al., 2011. nih.govresearchgate.net

Conformational Analysis and Stereochemical Assignments of Bridged Systems

The bridged nature of the this compound system imposes significant conformational rigidity. The six-membered ring typically adopts a chair-like conformation, while the five-membered tetrahydrofuran (B95107) ring is usually in an envelope conformation. nih.goviucr.org However, substitutions and further annulations can lead to conformational distortions.

Stereochemical assignments are a critical aspect of characterization. In fumagillin analogues, the formation of the transannular bridge between C5 and C7 necessitates that the substituents at both of these positions adopt an axial orientation. oup.com This stereochemical outcome is often driven by the molecule adopting a specific reactive conformation, such as a twist-boat conformer of a cyclohexane (B81311) precursor, which enables the key intramolecular ether formation. oup.comnih.gov

NMR spectroscopy is a key tool for these assignments. The coupling constants between adjacent bridgehead and angular protons can help determine their dihedral angles and thus their relative stereochemistry. acs.org NOESY experiments, which detect through-space proximity of protons, are indispensable for confirming the stereochemical relationships between different parts of the molecule. oup.comdiva-portal.org For example, long-range H-C NMR correlations (HMBC) and NOE experiments were used to unambiguously confirm the ring-closure and cis-fused stereochemistry of a 2-Aza-6-oxabicyclo[3.2.1]octane skeleton. diva-portal.org

Computational and Theoretical Studies on Molecular Structure and Energetics

Computational and theoretical studies are increasingly used in conjunction with experimental data to provide deeper insights into the molecular structure, stability, and energetics of this compound derivatives. These methods can be used to predict stable conformations, calculate spectroscopic properties, and rationalize reaction mechanisms.

For instance, ab initio calculations have been instrumental in assigning the vibrational (IR and Raman) spectra of this compound. By using a 3-21G basis set, geometries and scaled force fields can be calculated, leading to predicted frequencies that are in close agreement with experimental values, with an average error as low as 5.7 cm⁻¹. doi.orgresearchgate.net

Conformational analysis is frequently aided by computational methods. Molecular mechanics force fields (MMFF) can be used to perform an initial search for low-energy conformers. oup.com The most promising conformers can then be subjected to higher-level calculations, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-31G*, to obtain more accurate geometries and relative energies. oup.com Theoretical investigations have also been applied to understand the reaction pathways that form the this compound skeleton, for example, in Brønsted-base-catalyzed annulations, where DFT methods (e.g., M06-2X/6-31G(d)) are used to map the potential energy surface and identify rate-limiting steps. researchgate.net


Strategic Applications of the 6 Oxabicyclo 3.2.1 Octane Scaffold in Complex Molecule Synthesis

Utilization as Versatile Building Blocks in Natural Product Total Synthesis

The inherent structural rigidity and dense functionality of the 6-oxabicyclo[3.2.1]octane core make it a cornerstone in the total synthesis of various natural products. nih.gov Synthetic chemists have devised numerous strategies to construct this key architecture, often employing it as a central hub from which to elaborate the remainder of a complex molecular target.

The this compound skeleton is a defining feature of several classes of fungal meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. sdu.edu.cn Notable examples include the manginoids and guignardones, which possess intriguing molecular architectures and exhibit significant biological activities, such as the inhibition of Candida albicans. nih.govbeilstein-journals.org

The total synthesis of these complex molecules often hinges on the successful construction of the bicyclic ether core. A bioinspired, divergent synthetic strategy has been developed for the asymmetric total syntheses of manginoids A and C, as well as guignardones A and C. sdu.edu.cnbohrium.com A key step in this approach is a silica-gel-promoted semipinacol rearrangement to forge the this compound subunit. sdu.edu.cnbohrium.comresearchgate.net For instance, in the synthesis of guignardones, an acidic treatment of a precursor initiates a semipinacol rearrangement cascade, leading to the formation of the C–O bond that closes the bicyclic ring. beilstein-journals.org

Another powerful method involves a Mn(OAc)₃-mediated radical cyclization of alkynyl ketones to create the highly oxidized bicyclo[3.2.1]octane system. researchgate.net In the asymmetric total synthesis of (-)-guignardones A and B, the core was constructed from D-quinic acid. This involved a substitution/desulfurization reaction to form the bridged ring scaffold, followed by a Pummerer rearrangement to install a key carbonyl group. researchgate.net Engineered biosynthesis in Saccharomyces cerevisiae has also been used to produce novel fumagillin (B1674178) analogues possessing an unusual this compound scaffold, which demonstrated selective antiamoebic activity. oup.com

Natural Product ClassExample CompoundsKey Synthetic Strategy for Scaffold FormationReference
MeroterpenoidsManginoids A & C, Guignardones A & CSilica-gel-promoted semipinacol rearrangement sdu.edu.cnbohrium.com
MeroterpenoidsGuignardone A & CSemipinacol rearrangement-cyclodehydration cascade beilstein-journals.org
Fungal Metabolites(-)-Guignardones A & BSubstitution/desulfurization from D-quinic acid & Pummerer rearrangement researchgate.net
Fungal MetabolitesFumagillin AnaloguesEngineered biosynthesis, intramolecular ether formation oup.com

The this compound scaffold and its nitrogenous counterpart, the 8-azabicyclo[3.2.1]octane core, are central to a wide range of biologically active terpenoids and alkaloids. beilstein-journals.orgehu.es Tropane (B1204802) alkaloids, in particular, are known for their diverse pharmacological properties, with representatives like cocaine acting as monoamine transporter inhibitors and atropine (B194438) as a muscarinic receptor antagonist. nih.govd-nb.info The 8-oxabicyclo[3.2.1]octane framework itself has garnered significant attention in the design of potential medications for cocaine abuse due to its promising dopamine (B1211576) transporter inhibitor properties. nih.govd-nb.info

Synthetic strategies often focus on the stereoselective construction of this bicyclic system. One innovative method involves a microwave-assisted, 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade starting from cyclopropanated furans. nih.govnih.gov This approach provides rapid access to functionalized 8-oxabicyclo[3.2.1]octanes in a diastereomerically pure form. nih.govd-nb.info These versatile building blocks can then be further elaborated into tropane analogues. researchgate.net Similarly, this cascade methodology can be applied to cyclopropanated pyrroles to access the 8-azabicyclo[3.2.1]octane core of tropanes and the related 2-azabicyclo[2.2.2]octane (isoquinuclidine) skeleton. nih.govnih.gov

In the realm of neolignans, several compounds possessing a bicyclo[3.2.1]octane skeleton have been isolated from plant sources like Magnolia denudata. nih.govpharm.or.jp These natural products have shown anti-platelet-activating factor (PAF) activity. nih.govpharm.or.jp The structural elucidation of these complex molecules relies heavily on spectroscopic methods, and their discovery highlights the prevalence of this scaffold in nature. pharm.or.jpresearchgate.net

Compound ClassCore ScaffoldSynthetic/Isolation ApproachBiological RelevanceReference
Tropane Analogues8-Oxabicyclo[3.2.1]octane6π-Electrocyclic ring-opening/[3+2]-cycloadditionDopamine transporter inhibitors nih.govd-nb.info
Tropane/Isoquinuclidine Alkaloids8-Azabicyclo[3.2.1]octaneDesymmetrization, enantioselective synthesisDiverse pharmacological activities ehu.esresearchgate.net
NeolignansBicyclo[3.2.1]octaneIsolation from Magnolia denudataAnti-platelet-activating factor (PAF) activity nih.govpharm.or.jp
ent-Kaurane DiterpenoidsBicyclo[3.2.1]octeneRadical reductive cyclization of 1,6-dienynesStructurally complex natural products beilstein-journals.org

The this compound framework is also instrumental in the synthesis of carbasugars and cyclitols, which are carbohydrate mimics with potential therapeutic applications, such as glycosidase inhibition. researchgate.netnih.gov These analogues replace the endocyclic oxygen of a sugar with a methylene (B1212753) group, often leading to increased chemical and metabolic stability.

A synthetic route to branched carbasugars and cyclitols featuring a substituted this compound skeleton has been developed. nih.gov This process starts with a cyclohexa-2,4-diene derivative, which undergoes photooxygenation to form a bicyclic endoperoxide. nih.gov This intermediate is then rearranged to a diepoxide, which, upon reaction with sulfamic acid, yields cyclitols containing the this compound framework. nih.gov Several of the resulting cyclitol derivatives were tested for their ability to inhibit α-glycosidase. nih.gov

In another example, the highly oxidized this compound core of (-)-guignardone B was constructed from D-quinic acid, demonstrating a pathway from a readily available chiral pool starting material to complex carbasugar-like structures. researchgate.net Furthermore, 5a-carbasugar analogues of the RSK inhibitor SL0101, which incorporate this bicyclic system, have been synthesized and evaluated for their biological activity. researchgate.net

Development of Functionally Diverse Derivatives for Chemical Libraries

The structural rigidity and synthetic tractability of the this compound scaffold make it an excellent starting point for the generation of chemical libraries for drug discovery. beilstein-journals.org By developing divergent synthetic routes, a wide array of skeletally diverse and densely functionalized derivatives can be produced from a common intermediate. nih.gov

A powerful strategy for achieving this diversity is a gold-catalyzed cascade reaction. nih.govnih.gov This domino process, starting from a cyclohexane-trans-1,4-diol with an alkyne side chain, can assemble the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centers in a highly diastereoselective manner. nih.govnih.gov This method allows for the construction of a variety of structurally diverse scaffolds, which was demonstrated in the formal total synthesis of cortistatins. nih.govnih.gov

Furthermore, building blocks such as this compound-2-carboxylic acid are commercially available, providing a ready starting point for the synthesis of analogues and compound libraries. enaminestore.com The development of versatile building blocks, like the homochiral oxabicyclo[3.2.1]octadiene synthons, which are highly reactive dienophiles in Diels-Alder reactions, further expands the ability to create complex and diverse molecular architectures for screening. acs.org

Application in Medicinal Chemistry Research as Structural Motifs for Lead Compound Development

The this compound framework is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is ideal for orienting substituents to interact with biological targets with high affinity and specificity. This makes it a valuable motif for the development of lead compounds in drug discovery programs.

Derivatives of this scaffold have shown potential in various therapeutic areas. For instance, 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is being explored for the synthesis of sulfonamide-based drugs, with preliminary studies indicating that some derivatives may possess antiviral activity against the Hepatitis B virus (HBV).

The fumagillin class of natural products, known for their anti-angiogenesis properties, has been synthetically modified to include the this compound core. oup.com An engineered biosynthesis approach led to novel fumagillin analogues with this scaffold that exhibited selective antiamoebic activity without cytotoxicity to human lung cells, highlighting the potential of this motif in developing new anti-infective agents. oup.com Additionally, 8-oxabicyclo[3.2.1]octanes have been specifically investigated for designing medications to treat cocaine abuse, owing to their properties as dopamine transporter inhibitors. d-nb.info The lactone-containing derivative, 4-hydroxy-6-oxabicyclo[3.2.1]octan-7-one, serves as a valuable intermediate in the synthesis of pharmaceuticals and natural products due to its unique reactivity. lookchem.com

Derivative ClassPotential ApplicationKey Feature/MechanismReference
SulfonamidesAntiviral (HBV)Scaffold for sulfonamide-based drugs
Fumagillin AnaloguesAntiamoebicNovel this compound core from engineered biosynthesis oup.com
Tropane AnaloguesTreatment of Cocaine AbuseDopamine transporter inhibition d-nb.info
Lactone IntermediatesPharmaceutical SynthesisReactive building block for complex molecules lookchem.com

Q & A

Q. How can thermal stability and decomposition pathways of this compound derivatives be analyzed?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres identifies decomposition temperatures, while gas chromatography-mass spectrometry (GC-MS) of volatiles elucidates degradation mechanisms. Activation energies are calculated via Kissinger analysis .

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